Bienvenue dans la boutique en ligne BenchChem!

11-Oxo-betamethasone Dipropionate

Glucocorticoid receptor binding Structure-activity relationship 11β-HSD metabolism

11-Oxo-betamethasone Dipropionate (CAS 64967-90-4) is a synthetic corticosteroid derivative and a recognized impurity of the high-potency topical glucocorticoid betamethasone dipropionate. Structurally, it is the 11-keto oxidation product of betamethasone dipropionate, wherein the 11β-hydroxy group essential for glucocorticoid receptor binding is replaced by an 11-oxo (ketone) moiety.

Molecular Formula C28H35FO7
Molecular Weight 502.579
CAS No. 64967-90-4
Cat. No. B584253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxo-betamethasone Dipropionate
CAS64967-90-4
Synonyms(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione
Molecular FormulaC28H35FO7
Molecular Weight502.579
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC
InChIInChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1
InChIKeyKBMPCHGHEBNIHH-IHWWKNBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxo-betamethasone Dipropionate (CAS 64967-90-4): Impurity Identity and Structural Baseline for Quality and Research Sourcing


11-Oxo-betamethasone Dipropionate (CAS 64967-90-4) is a synthetic corticosteroid derivative and a recognized impurity of the high-potency topical glucocorticoid betamethasone dipropionate . Structurally, it is the 11-keto oxidation product of betamethasone dipropionate, wherein the 11β-hydroxy group essential for glucocorticoid receptor binding is replaced by an 11-oxo (ketone) moiety [1]. The compound is listed among the related substances monitored in European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for betamethasone dipropionate drug substance and formulated products, used as a reference standard in analytical method development, quality control (QC), and regulatory filing [2].

Why Betamethasone Dipropionate Cannot Simply Be Substituted with 11-Oxo-betamethasone Dipropionate: Structural and Pharmacological Basis for Selection


In the corticosteroid pharmacophore, the 11β-hydroxy group is indispensable for high-affinity binding to the glucocorticoid receptor (GR); oxidation to the 11-keto form abolishes receptor activation, as established by the 11β-hydroxysteroid dehydrogenase (11β-HSD) prereceptor regulatory system [1]. Betamethasone dipropionate exerts anti-inflammatory activity through GR agonism at the target tissue after topical application, whereas its 11-keto derivative is pharmacologically inert [2]. Therefore, 11-Oxo-betamethasone Dipropionate cannot serve as a therapeutic substitute for the parent drug. Its value lies exclusively in its role as an identified impurity and degradation marker: it must be chromatographically resolved, quantified against acceptance criteria (not more than 0.1% for unspecified impurities per EP/ICH), and controlled during batch release and stability studies of betamethasone dipropionate API and finished dosage forms .

11-Oxo-betamethasone Dipropionate (CAS 64967-90-4): Quantitative Differentiation Evidence for Procurement Decision-Making


11-Keto vs. 11β-Hydroxy: Structural Basis for Pharmacological Inactivity Compared to Betamethasone Dipropionate

The defining structural difference between 11-Oxo-betamethasone Dipropionate and the active pharmaceutical ingredient betamethasone dipropionate (CAS 5593-20-4) is the oxidation state at C-11. Betamethasone dipropionate possesses an 11β-hydroxy group (C28H37FO7, MW 504.59), whereas 11-Oxo-betamethasone Dipropionate bears an 11-keto group (C28H35FO7, MW 502.57) — a mass difference of 2 Da corresponding to the loss of two hydrogen atoms . In the broader corticosteroid class, 11-keto forms are well-established as biologically inert: the 11β-hydroxy group forms a critical hydrogen bond within the GR ligand-binding pocket, and its absence renders 11-keto derivatives incapable of receptor activation [1]. While an exception exists for 11-ketodexamethasone (which retains GR agonist activity), this is compound-specific and not generalizable; for betamethasone, placental perfusion studies demonstrate that the 11-keto metabolite is pharmacologically inactive, with only 7.1% conversion observed, confirming that the 11-keto form does not contribute to therapeutic activity [2].

Glucocorticoid receptor binding Structure-activity relationship 11β-HSD metabolism

Pharmacopeial Impurity Acceptance Criteria: Quantitative Thresholds Distinguishing 11-Oxo-betamethasone Dipropionate from Specified Impurities

Under the EP monograph for betamethasone dipropionate, related substances are controlled by HPLC with defined acceptance limits. While named specified impurities (Impurity B through I) have individual limits ranging from 0.15% (Impurity I) to 0.5% (Impurity C), all 'unspecified impurities' — a category into which 11-Oxo-betamethasone Dipropionate may fall unless specifically designated in a particular monograph — are limited to not more than 0.10% individually . The USP monograph similarly imposes a limit of not more than 1.0% for any individual impurity and not more than 2.0% total impurities, as determined by the area normalization method (100 × ri/rs) [1]. This regulatory framework means that when 11-Oxo-betamethasone Dipropionate is detected above the 0.10% identification threshold (per ICH Q3B), it must be identified, quantified against an authenticated reference standard, and reported in regulatory submissions [1].

Pharmacopeial compliance Impurity profiling Quality control

Chromatographic Resolution: UPLC Separation of Betamethasone Dipropionate Impurities Including 11-Keto Derivative

A validated RP-UPLC method using a Waters Acquity BEH C18 column (100 × 2.1 mm, 1.7 μm) with gradient elution (20 mM phosphate buffer:ACN) achieved baseline resolution of betamethasone dipropionate from all known and unknown related substances, with the method optimized via central composite design to maximize resolution (Rs) for critical peak pairs [1]. The method is specific, linear, accurate, precise, rugged, and robust per ICH Q2(R1) guidelines, enabling quantification of impurities — including oxidation-derived degradation products such as 11-Oxo-betamethasone Dipropionate — in both cream and ointment formulations [1]. A complementary EP-compliant HPLC method on Newcrom R1 columns further achieves separation of Impurities B, C, D, E, and G from betamethasone dipropionate under isocratic conditions (acetonitrile-water 60:40, 1.0 mL/min), demonstrating that 11-keto species can be chromatographically distinguished from the parent drug and other related substances [2].

UPLC method validation Impurity separation Analytical quality by design

Degradation Pathway Origin: 11-Oxo-betamethasone Dipropionate as an Oxidative Degradation Marker Distinct from Hydrolytic Impurities

Betamethasone dipropionate undergoes degradation through multiple pathways under stress conditions. Hydrolytic degradation under acidic and alkaline conditions primarily yields betamethasone 17-monopropionate and betamethasone 21-monopropionate (the monoester impurities B and C), while further hydrolysis generates betamethasone alcohol [1]. In contrast, oxidative degradation mediated by the 11β-hydroxy → 11-keto conversion produces 11-Oxo-betamethasone Dipropionate, a pathway distinct from ester hydrolysis [2]. A stability-indicating RP-HPLC method validated per ICH guidelines demonstrated successful separation of betamethasone dipropionate from all degradation products generated under oxidative, thermal, photolytic, acidic, and alkaline stress conditions [3]. Stress studies report degradation of betamethasone dipropionate at rates of 16.64% and 10.25% under acidic and oxidative conditions respectively, confirming that oxidative degradation is a significant pathway requiring specific monitoring [3].

Forced degradation Stability-indicating methods Degradation pathway

Mass Spectrometric Differentiation: Distinct Molecular Ion and Fragmentation Pattern vs. Betamethasone Dipropionate

11-Oxo-betamethasone Dipropionate (C28H35FO7, monoisotopic MW 502.24) differs from betamethasone dipropionate (C28H37FO7, monoisotopic MW 504.25) by exactly 2 Da, corresponding to oxidation of the 11β-hydroxyl to an 11-keto group . This mass difference is readily resolved by high-resolution mass spectrometry (HRMS) and yields distinct MS/MS fragmentation patterns: the 11-keto derivative lacks the characteristic neutral loss of water (−18 Da) observed for 11β-hydroxy corticosteroids, instead showing fragmentation dominated by ester cleavage and ring skeleton rearrangements [1]. Full characterization data including NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), HRMS, and HPLC purity are provided with reference standard materials to support unambiguous identification [2].

LC-MS characterization Impurity identification Mass spectrometry

Procurement Application Scenarios for 11-Oxo-betamethasone Dipropionate (CAS 64967-90-4)


ANDAs and DMFs: Impurity Reference Standard for Regulatory Filing

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for betamethasone dipropionate topical products (cream, ointment, lotion, gel), 11-Oxo-betamethasone Dipropionate serves as an essential impurity reference standard. It is used to establish relative retention time (RRT) and relative response factor (RRF) in the related substances HPLC/UPLC method, demonstrate specificity during method validation, and quantify this degradation product in stability batches per ICH Q3B requirements [1]. The EP monograph's unspecified impurity limit of ≤0.10% means that detection at or above this threshold triggers identification and reporting obligations, making an authenticated reference standard critical for regulatory compliance [2].

Stability-Indicating Method Development and Forced Degradation Studies

Analytical development laboratories use 11-Oxo-betamethasone Dipropionate as a marker compound to validate stability-indicating methods. By spiking the reference standard into betamethasone dipropionate API and subjecting samples to oxidative stress conditions (e.g., H₂O₂), analysts can confirm that the HPLC/UPLC method adequately resolves the 11-keto degradant from the parent drug and other related substances, with resolution (Rs) typically ≥2.0 [1]. This compound also serves as a system suitability marker to verify column performance and mobile phase integrity during routine QC testing, given its distinct chromatographic behavior relative to the monoester hydrolysis impurities (betamethasone 17- and 21-propionate) [3].

Metabolic Pathway Research: 11β-HSD Substrate Specificity and Corticosteroid Inactivation Studies

In academic and pharmaceutical research settings, 11-Oxo-betamethasone Dipropionate can be employed as a probe to investigate 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2) substrate specificity toward synthetic corticosteroids. Because the 11-keto form is the product of 11β-HSD2-mediated inactivation, researchers studying prereceptor glucocorticoid metabolism in skin, placental, or renal tissue models can use this compound as a reference standard to quantify enzyme activity, distinguish oxidative from reductive metabolism, and assess whether synthetic corticosteroid esters can be reactivated by 11β-HSD1 in target tissues [2].

Pharmaceutical Quality Control Batch Release Testing

QC laboratories performing batch release of betamethasone dipropionate API or finished drug products procure 11-Oxo-betamethasone Dipropionate reference standards to calibrate HPLC/UPLC systems, generate impurity calibration curves, and quantify the 11-keto impurity level against the ≤0.10% unspecified impurity limit [1]. Acceptance criteria per USP monograph require that no individual impurity exceeds 1.0% and total impurities do not exceed 2.0% [3]. Use of a characterized reference standard with documented purity (typically ≥95% by HPLC) and a certificate of analysis (COA) including NMR, MS, and chromatographic purity data ensures traceability and audit readiness during regulatory inspections.

Quote Request

Request a Quote for 11-Oxo-betamethasone Dipropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.